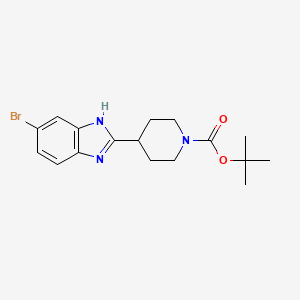

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a 5-bromo-substituted benzimidazole moiety and a tert-butyl carbamate protecting group. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-(6-bromo-1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXLAVEVOJRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Methodologies

The bromination step is critical to introduce the bromine atom at the 3-position of the piperidine ring, which serves as a handle for subsequent nucleophilic substitution or cyclization reactions.

Conversion of Brominated Piperidine to Amino-Thiazolo Derivatives

The brominated intermediate is often reacted with thiourea to form thiazolo derivatives, which are key intermediates in constructing heterocyclic frameworks.

This substitution step introduces an amino group essential for subsequent coupling with benzimidazole derivatives.

Formation of the Benzimidazole-Piperidine Linkage

The benzimidazole moiety is introduced or coupled to the piperidine intermediate through nucleophilic substitution or condensation reactions, often involving protected intermediates.

Typical Coupling Strategy

- The benzimidazole derivative bearing a bromine substituent at the 5-position is reacted with the piperidine intermediate under basic conditions.

- Bases such as DBU, DABCO, or inorganic bases like potassium carbonate are used to facilitate the coupling reaction.

- The reaction is typically performed in polar aprotic solvents or alcohols under reflux or room temperature stirring for several hours.

Base and Solvent Selection

Protection and Deprotection Strategies

The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during bromination and coupling steps. The Boc group is stable under the bromination conditions and can be removed later under acidic conditions if necessary.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | Bromine, AlCl3, THF/diethyl ether, 0–5°C, 24 h | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | ~100% crude | Bromination at 3-position |

| 2 | Brominated piperidine ester | Thiourea, isopropanol, reflux 1 h | Amino-thiazolo derivative | 99% | Efficient substitution of Br by thiourea |

| 3 | Amino-thiazolo derivative + benzimidazole derivative | DBU or K2CO3, appropriate solvent, RT to reflux | 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester | Variable | Coupling reaction forming final product |

Research Findings and Industrial Relevance

- The bromination step is highly regioselective when controlled at low temperatures with AlCl3 catalyst, allowing for high-purity intermediates suitable for scale-up.

- Thiourea substitution proceeds efficiently in isopropanol under reflux, offering a high-yield and straightforward purification process, making it industrially attractive.

- Use of organic bases such as DBU and inorganic bases like potassium carbonate facilitates coupling reactions with good yields and mild conditions, enhancing pharmaceutical applicability.

- The overall synthetic route is adaptable for industrial scale production due to the use of commercially available reagents, moderate reaction conditions, and high-yield steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Protein Kinase Inhibition

One of the primary applications of this compound is as a protein kinase inhibitor . Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. The compound has been shown to modulate cell cycle control, making it a candidate for further development as an anticancer agent. Specifically, the synthesis of intermediates related to this compound has been linked to the preparation of inhibitors targeting cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle .

Antimicrobial Activity

Research has indicated that benzoimidazole derivatives exhibit antimicrobial properties. The incorporation of the piperidine moiety in this compound enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester may possess similar properties .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzoimidazole ring and subsequent functionalization to introduce the piperidine and carboxylic acid moieties. Efficient synthetic routes are crucial for producing this compound at scale for pharmaceutical applications. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce by-products, which is essential for commercial viability .

Case Studies in Synthesis

A notable case study involved the optimization of reaction conditions to improve the yield of key intermediates necessary for synthesizing protein kinase inhibitors. By adjusting temperature and solvent systems, researchers were able to streamline the process, making it more efficient for large-scale production .

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. This inhibition can lead to altered phosphorylation states of target proteins, ultimately affecting cellular functions such as proliferation and apoptosis. Understanding these mechanisms is critical for developing targeted therapies against diseases like cancer .

Mechanism of Action

The mechanism by which 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The bromo-substituted benzimidazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Heterocyclic Systems

(a) Benzimidazole vs. Pyrimidine Derivatives

- Target Compound: The benzimidazole core provides aromaticity and hydrogen-bonding capability via its NH group, which may enhance target binding in biological systems.

- Pyrimidine Analogs : Compounds like 4-(5-Bromopyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester () replace benzimidazole with pyrimidine. Pyrimidines are smaller, less polarizable, and commonly interact with nucleic acids or ATP-binding pockets. Bromine at the 5-position on pyrimidine may alter electronic properties compared to its placement on benzimidazole .

(b) Oxadiazole and Indole Derivatives

- Oxadiazole Analogs : 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid () features an oxadiazole ring, which is electron-deficient and often used in bioisosteric replacements. The absence of a bromine atom reduces halogen-mediated interactions .

- Indole Derivatives : 4-(5-Fluoro-1H-indol-3-yl)-butyric acid () includes an indole system with a fluorine substituent. Indole’s planar structure and fluorine’s electronegativity contrast with benzimidazole’s dual nitrogen atoms and bromine’s polarizability .

Molecular Properties

Research Findings and Limitations

- Activity Gaps : While benzimidazole derivatives are well-studied, direct data on the target compound’s biological activity is absent in the provided evidence. Predictions are based on structural analogs.

- Bromine’s Role : Compared to chlorine () or fluorine (), bromine’s larger atomic radius may improve target affinity but reduce solubility .

Biological Activity

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-1H-benzoimidazole with piperidine derivatives, followed by carboxylation and esterification processes. The general synthetic route can be summarized as follows:

- Formation of the Piperidine Derivative : The initial step involves the reaction of 5-bromo-1H-benzoimidazole with a piperidine derivative.

- Carboxylation : The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functionality.

- Esterification : Finally, tert-butyl alcohol is used to form the tert-butyl ester.

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown the following characteristics:

- IC50 Values : In vitro assays reveal IC50 values ranging from 10 µM to 20 µM against human breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM and U-937) .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression, leading to cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects:

- Activity Against Bacteria : Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values around 50 µg/mL .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It is hypothesized that it interacts with certain receptors or proteins that regulate apoptosis and cell growth.

- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with cell survival and death.

Case Studies

Several studies have highlighted the efficacy of this compound in different experimental setups:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Study B | U-937 | 12 | Modulation of p53 pathway |

| Study C | Staphylococcus aureus | 50 | Inhibition of bacterial growth |

Q & A

Q. Methodological Guidance

- Column Chromatography : Use silica gel with gradients of EtOAc/hexane (30–70%) for optimal separation (Rf ~0.3–0.5) .

- Recrystallization : Employ ethanol/water mixtures to isolate crystalline product; verify purity via HPLC (C18 column, 90:10 H₂O/MeCN) .

Data Conflict Resolution : If purity varies between batches, re-examine solvent ratios or consider preparative HPLC .

How should researchers handle stability issues during storage?

Q. Safety & Best Practices

- Storage Conditions : Store at –20°C under desiccant (e.g., silica gel) to prevent Boc group hydrolysis .

- Decomposition Signs : Yellowing or precipitate formation indicates degradation; re-purify via flash chromatography .

Documentation : Track lot-specific stability data using accelerated aging studies (40°C/75% RH for 1 week) to establish shelf-life .

What are the applications of this compound in drug discovery?

Q. Advanced Research Context

- Kinase Inhibitor Scaffolds : The bromobenzimidazole moiety serves as a hinge-binding motif in ATP-competitive inhibitors .

- PROTAC Development : Piperidine-Boc derivatives are used as E3 ligase-recruiting warheads .

Experimental Design : Pair with in vitro assays (e.g., enzymatic IC₅₀ determination) and molecular docking to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.